molecular formula C5H8O4S2 B1194840 Rel-(2R,3S)-2,3-dimercapto-4-methoxy-4-oxobutanoic acid CAS No. 73618-85-6

Rel-(2R,3S)-2,3-dimercapto-4-methoxy-4-oxobutanoic acid

Cat. No.: B1194840
CAS No.: 73618-85-6
M. Wt: 196.2 g/mol
InChI Key: GELAOSIUBCMYGY-GBXIJSLDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Rel-(2R,3S)-2,3-dimercapto-4-methoxy-4-oxobutanoic acid is a chemical compound known for its unique structure and properties It is a derivative of butanedioic acid, featuring two mercapto groups and a monomethyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rel-(2R,3S)-2,3-dimercapto-4-methoxy-4-oxobutanoic acid typically involves the esterification of 2,3-dimercaptobutanedioic acid with methanol. The reaction is usually carried out under acidic conditions to facilitate the formation of the ester bond. Commonly used acids include sulfuric acid or hydrochloric acid as catalysts. The reaction mixture is refluxed to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis. Purification of the final product is typically achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

Rel-(2R,3S)-2,3-dimercapto-4-methoxy-4-oxobutanoic acid undergoes various chemical reactions, including:

    Oxidation: The mercapto groups can be oxidized to form disulfides.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The mercapto groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can react with the mercapto groups.

Major Products Formed

    Oxidation: Disulfides are formed as major products.

    Reduction: The corresponding alcohol is produced.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, Rel-(2R,3S)-2,3-dimercapto-4-methoxy-4-oxobutanoic acid is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound is studied for its potential as a chelating agent. It can bind to heavy metals, making it useful in detoxification processes.

Medicine

In medicine, this compound is explored for its therapeutic potential in treating heavy metal poisoning. Its ability to form stable complexes with metals can help in their removal from the body.

Industry

Industrially, this compound is used in the production of various chemicals and materials. Its unique properties make it suitable for applications in material science and catalysis.

Mechanism of Action

The mechanism of action of Rel-(2R,3S)-2,3-dimercapto-4-methoxy-4-oxobutanoic acid involves its ability to form strong chelates with metal ions. The mercapto groups interact with metal ions, forming stable complexes that can be excreted from the body. This chelation process is crucial in its application as a detoxifying agent.

Comparison with Similar Compounds

Similar Compounds

  • Butanedioic acid, 2,3-dimercapto-, (2R,3S)-rel-
  • Butanedioic acid, 2,3-dimercapto-, (R,S)-Isomer**

Comparison

Compared to other similar compounds, Rel-(2R,3S)-2,3-dimercapto-4-methoxy-4-oxobutanoic acid is unique due to its monomethyl ester group. This structural difference can influence its reactivity and binding affinity with metal ions, making it a more effective chelating agent in certain applications.

Properties

CAS No.

73618-85-6

Molecular Formula

C5H8O4S2

Molecular Weight

196.2 g/mol

IUPAC Name

(2S,3R)-4-methoxy-4-oxo-2,3-bis(sulfanyl)butanoic acid

InChI

InChI=1S/C5H8O4S2/c1-9-5(8)3(11)2(10)4(6)7/h2-3,10-11H,1H3,(H,6,7)/t2-,3+/m1/s1

InChI Key

GELAOSIUBCMYGY-GBXIJSLDSA-N

Isomeric SMILES

COC(=O)[C@H]([C@H](C(=O)O)S)S

SMILES

COC(=O)C(C(C(=O)O)S)S

Canonical SMILES

COC(=O)C(C(C(=O)O)S)S

Synonyms

dimercaptosuccinic acid monomethyl ester
dimercaptosuccinic acid monomethyl ester, (R*,R*)-(+-)-isomer
dimercaptosuccinic acid monomethyl ester, lead salt
MoMe-DMSA

Origin of Product

United States

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